molecular formula C14H21NO4 B2686354 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 362002-03-7

5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No. B2686354
CAS RN: 362002-03-7
M. Wt: 267.325
InChI Key: UVKNRTGVGOFJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, also known as 5-tert-butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (5-TB-MFMF-3-COOH) is a synthetic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derivative of 5-tert-butyl-2-morpholin-4-ylmethyl-furan (5-TB-MFMF). 5-TB-MFMF-3-COOH has been studied for its potential use in drug development, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Reactivity 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, a compound with potential applications in material science and organic synthesis, can participate in various chemical transformations. The synthesis of halomethyl derivatives of furan carboxylic acids and their reactivity towards nucleophilic agents exemplifies the compound's utility in synthesizing organophosphorus derivatives. These derivatives show potential for further reactions with secondary amines and sodium butanethiolate, demonstrating the compound's versatility in creating a range of functionalized molecules (Pevzner, 2003).

Catalysis and Polymer Synthesis The furan carboxylic acids, closely related to the compound , serve as crucial intermediates in the production of biofuels and polymers. These compounds can be synthesized from biomass-derived precursors, highlighting their importance in green chemistry and sustainable materials science. For instance, acid chloride derivatives of furan carboxylic acids are valuable for producing furoate ester biofuels and polymers, underscoring the potential of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid in similar applications (Dutta, Wu, & Mascal, 2015).

Biocatalysis for Furan Derivatives In biocatalysis, the transformation of bio-based furans into furan carboxylic acids through substrate-adapted whole cells showcases the potential for environmentally friendly synthesis of related compounds. This process highlights the role of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid in the synthesis of valuable furan derivatives, which are pivotal in the polymer and fine chemical industries (Wen, Zhang, Zong, & Li, 2020).

properties

IUPAC Name

5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)12-8-10(13(16)17)11(19-12)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKNRTGVGOFJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.